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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Atto 390
NHS ester. Atto 390 is a fluorescent dye with a coumarin-based structure, characterized by

high fluorescence quantum yield, a large Stokes shift, and good photostability, making it

suitable for various life science applications, including fluorescence microscopy, flow cytometry,

and high-sensitivity detection assays.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional

group readily reacts with primary amino groups (-NH₂) on proteins, such as the side chain of

lysine residues or the N-terminus, to form a stable amide bond.[4][5]

Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the

NHS ester of Atto 390. This reaction is highly pH-dependent, with optimal labeling efficiency

typically achieved in the pH range of 8.0 to 9.0. At this pH, a sufficient concentration of

unprotonated primary amines is available for reaction. However, at higher pH values, the rate

of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.

Therefore, maintaining a pH of around 8.3 is a common compromise to ensure efficient labeling

while minimizing dye hydrolysis.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Atto 390 NHS ester
protein labeling reaction. It is important to note that optimal conditions may vary depending on
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the specific protein being labeled.
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Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL

Concentrations below 2 mg/mL

can decrease labeling

efficiency.

Molar Excess of Atto 390 NHS

Ester to Protein
2:1 to 15:1

A 2:1 molar excess is a good

starting point for many

proteins. For antibodies, a

higher molar excess of 4:1 to

15:1 is often recommended.

The optimal ratio should be

determined empirically.

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3

Other suitable buffers include

0.1 M phosphate buffer or 0.1

M Tris buffer (use with caution

as Tris contains a primary

amine). The buffer must be

free of primary amine-

containing substances like Tris,

glycine, or ammonium salts.

Atto 390 NHS Ester Solvent
Anhydrous, amine-free DMSO

or DMF

The dye stock solution should

be prepared immediately

before use to minimize

hydrolysis.

Reaction Temperature Room Temperature
The reaction is typically carried

out at room temperature.

Incubation Time 30 - 60 minutes

Incubation times can be

extended up to several hours

or overnight, although this may

increase the risk of hydrolysis.

Quenching Reagent
50 - 100 mM Tris, Glycine, or

Hydroxylamine

Quenching is an optional step

to stop the reaction by

consuming unreacted NHS

esters.
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Storage of Labeled Protein
4°C for short-term, -20°C to

-80°C for long-term

Store protected from light.

Aliquoting is recommended to

avoid freeze-thaw cycles.

Experimental Workflow Diagram

Preparation

Labeling Reaction

Purification

Analysis & Storage

Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.3)

Mix Protein and Dye Solutions
(Incubate for 30-60 min at RT)

Prepare Atto 390 NHS Ester Solution
(in anhydrous DMSO or DMF)

Optional: Quench Reaction
(Add Tris or Glycine)

Purify Labeled Protein
(Size-Exclusion Chromatography)

 If not quenching

Determine Degree of Labeling (DOL)
(Spectrophotometry)

Store Labeled Protein
(4°C or -20°C to -80°C, protected from light)
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Caption: Workflow for Atto 390 NHS ester protein labeling.

Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with Atto 390 NHS ester.
Optimization may be required for specific proteins and applications.

1. Preparation of Reagents

Protein Solution:

Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH

8.3.

Ensure the protein concentration is between 2 and 10 mg/mL for optimal labeling.

If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g.,

BSA, gelatin), purify the protein by dialysis or buffer exchange into the labeling buffer

before proceeding.

Atto 390 NHS Ester Stock Solution:

Allow the vial of Atto 390 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free dimethyl

sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

This solution should be prepared immediately before use as NHS esters are susceptible to

hydrolysis.

2. Labeling Reaction

Calculate the required volume of the Atto 390 NHS ester stock solution to achieve the

desired molar excess. A starting point of a 2-fold to 15-fold molar excess of dye to protein is

recommended.
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Add the calculated volume of the dye stock solution to the protein solution while gently

vortexing.

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

3. Optional: Quenching the Reaction

To stop the labeling reaction, a quenching reagent can be added to react with any excess

Atto 390 NHS ester.

Add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.

Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Labeled Protein

It is crucial to remove unreacted dye and any reaction byproducts from the labeled protein.

The most common method for purification is size-exclusion chromatography using a

desalting column (e.g., Sephadex G-25).

Equilibrate the column with a suitable storage buffer (e.g., PBS).

Apply the reaction mixture to the column.

The labeled protein will elute first, followed by the smaller, unbound dye molecules. Collect

the fractions containing the labeled protein.

5. Characterization and Storage

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye

molecules per protein molecule, can be determined by measuring the absorbance of the

purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390

(~390 nm). The following formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:
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A_max is the absorbance at the maximum wavelength of Atto 390.

A_280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000

M⁻¹cm⁻¹).

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09 for Atto 390).

Storage:

Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for

long-term storage.

Protect the conjugate from light.

For long-term storage, it is advisable to divide the conjugate into aliquots to avoid

repeated freeze-thaw cycles. A stabilizer such as BSA can be added for longer shelf life,

though this should be done after confirming the purity of the labeled protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Atto 390 NHS Ester
Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-protein-labeling-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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